5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121511-88-2
VCID: VC11482660
InChI: InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(15)11(18-6)16-10(8)17-5/h7H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Br
Molecular Formula: C13H19BBrNO4
Molecular Weight: 344

5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester

CAS No.: 2121511-88-2

Cat. No.: VC11482660

Molecular Formula: C13H19BBrNO4

Molecular Weight: 344

Purity: 95

* For research use only. Not for human or veterinary use.

5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester - 2121511-88-2

Specification

CAS No. 2121511-88-2
Molecular Formula C13H19BBrNO4
Molecular Weight 344
IUPAC Name 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(15)11(18-6)16-10(8)17-5/h7H,1-6H3
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Br

Introduction

5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is a boronic ester compound, specifically a derivative of boronic acid, which is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its molecular formula, C13H19BBrNO4, and its CAS number is 2121511-88-2 .

Safety Information:

  • GHS Pictograms: Warning

  • Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

  • Precautionary Statements: P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (rinse cautiously with water for several minutes), P338 (if irritation persists, seek medical attention)

Synthesis and Applications

Boronic esters like 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester are crucial in organic synthesis due to their stability and ease of handling compared to free boronic acids. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates in the presence of a palladium catalyst .

Applications:

  • Cross-Coupling Reactions: These compounds are essential for forming complex molecules, particularly in pharmaceutical and materials science applications.

  • Pharmaceutical Research: Boronic acids and their derivatives have shown potential in medicinal chemistry, including anticancer, antibacterial, and antiviral activities .

Comparison with Similar Compounds

CompoundMolecular FormulaCAS NumberPurity
5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol esterC13H19BBrNO42121511-88-297%
5-Bromo-2-methoxyphenylboronic acid pinacol esterC13H18BBrO3868629-78-198%
2,6-Dimethoxypyridine-3-boronic acid pinacol esterC13H20BNO4214360-59-5Not specified

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